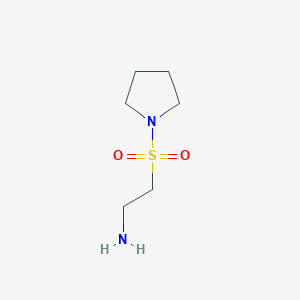
3,5-Difluoro-4-formylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-formylpyridine-2-carbonitrile is a chemical compound with the molecular formula C7H2F2N2O . It has a molecular weight of 168.1 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2F2N2O/c8-5-2-11-6(1-10)7(9)4(5)3-12/h2-3H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 168.1 and its molecular formula is C7H2F2N2O .Scientific Research Applications
Synthesis and Biological Activity
3,5-Difluoro-4-formylpyridine-2-carbonitrile serves as a precursor for the synthesis of novel compounds with potential biological activities. For instance, its derivatives have been explored for antifungal and antibacterial properties. The synthesis process often involves reactions with various reagents to produce biologically active derivatives, demonstrating the compound's versatility in drug discovery and development processes (Jemmezi et al., 2014).
Material Science and Corrosion Inhibition
In material science, derivatives of this compound have been investigated as corrosion inhibitors for metals. These studies highlight the compound's application in protecting metals from corrosion, thereby extending their useful life in various industrial applications (Dandia et al., 2013).
Heterocyclic Chemistry
The compound is also significant in heterocyclic chemistry for synthesizing polyfluoro-compounds, which are crucial in developing materials with unique properties, including resistance to solvents and thermal stability. These properties make them suitable for applications in coatings, specialty plastics, and electronic materials (Banks et al., 1974).
Advanced Organic Synthesis
Furthermore, this compound is used in advanced organic synthesis, such as the preparation of complex molecules with potential pharmacological activities. The synthesis of trifluoromethylated analogues of dihydroorotic acid showcases the compound's utility in developing novel organic molecules (Sukach et al., 2015).
Optoelectronic Devices
Compounds synthesized from this compound have been explored for their photoresponse properties and potential use in optoelectronic devices. These studies suggest that such compounds could serve as the basis for developing new materials for electronic applications, highlighting the compound's importance beyond pharmaceuticals into the realm of electronics and photonics (Mandal et al., 2019).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
3,5-difluoro-4-formylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O/c8-5-2-11-6(1-10)7(9)4(5)3-12/h2-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVISDOCOQUVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774191.png)

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774195.png)

![4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774199.png)





![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2774208.png)